N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of amuvatinib and has shown efficacy in various biological assays, particularly in the context of cancer research .
Mechanism of Action
Target of Action
The compound, also known as N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins are tyrosine kinases that play crucial roles in cellular processes such as growth, differentiation, and survival .
Mode of Action
The compound interacts with its targets by binding to the ATP-binding site of these tyrosine kinases, thereby inhibiting their activity . This results in the suppression of the downstream signaling pathways that are activated by these kinases . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The inhibition of the aforementioned tyrosine kinases disrupts several biochemical pathways. For instance, the inhibition of c-MET disrupts the HGF/c-MET signaling pathway, which is often overactivated in various types of cancers . Similarly, the inhibition of c-KIT disrupts the SCF/c-KIT signaling pathway, which plays a crucial role in the survival and proliferation of certain cancer cells .
Pharmacokinetics
It is known to be orally available . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, need further investigation .
Result of Action
The inhibition of the compound’s targets and the subsequent disruption of their downstream signaling pathways result in the suppression of the growth, survival, and proliferation of cancer cells . By inhibiting Rad51, the compound also impairs the ability of cancer cells to repair their DNA, thereby enhancing their sensitivity to DNA-damaging agents .
Biochemical Analysis
Biochemical Properties
Related compounds bearing the 1,3-benzodioxol-5-yl-indole moiety have shown activity against various cancer cell lines . These compounds interact with enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Related compounds have shown anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzodioxole compounds under specific conditions. For instance, the synthesis might involve the use of thionyl chloride (SOCl2) to activate carboxylic acids, followed by the addition of amines to form the desired amide .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cancer cell metabolism.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar structure but different functional groups.
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another derivative with potential antitumor activity.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide stands out due to its specific efficacy under glucose starvation conditions, making it a promising candidate for targeting tumors with metabolic vulnerabilities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-7-5-12(6-8-18)11-1-2-11)17-13-3-4-14-15(9-13)21-10-20-14/h3-4,9H,1-2,5-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYPFJBOGUXHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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